molecular formula C13H18ClNO2 B14594995 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate CAS No. 60810-13-1

2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate

Cat. No.: B14594995
CAS No.: 60810-13-1
M. Wt: 255.74 g/mol
InChI Key: FKMZLAOLCKXIHV-UHFFFAOYSA-N
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Description

2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate is an organic compound with the molecular formula C12H16ClNO2. This compound is characterized by the presence of an ethyl group, a 3-methylphenyl group, and a chloroacetate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate typically involves the reaction of 2-[Ethyl(3-methylphenyl)amino]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond in the chloroacetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines, thiols, or ethers.

    Hydrolysis: Products include carboxylic acids and alcohols.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate involves its interaction with nucleophiles and electrophiles. The chloroacetate group acts as an electrophile, making it susceptible to nucleophilic attack. The ethyl and 3-methylphenyl groups can undergo various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate can be compared with similar compounds such as:

    2-[Ethyl(3-methylphenyl)amino]ethanol: This compound lacks the chloroacetate group and is less reactive in nucleophilic substitution reactions.

    2-[Ethyl(3-methylphenyl)amino]ethyl acetate: This compound has an acetate group instead of a chloroacetate group, making it less reactive towards nucleophiles.

    2-[Ethyl(3-methylphenyl)amino]ethyl bromide: This compound has a bromide group instead of a chloroacetate group, making it more reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.

Properties

CAS No.

60810-13-1

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(N-ethyl-3-methylanilino)ethyl 2-chloroacetate

InChI

InChI=1S/C13H18ClNO2/c1-3-15(7-8-17-13(16)10-14)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3

InChI Key

FKMZLAOLCKXIHV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)CCl)C1=CC=CC(=C1)C

Origin of Product

United States

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